molecular formula C18H16ClN3O3 B2830136 N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1180027-29-5

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2830136
CAS No.: 1180027-29-5
M. Wt: 357.79
InChI Key: RJXDKEJSXQMGFV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its stability and reactivity, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the benzofuro[3,2-d]pyrimidine core through a cyclization reaction, followed by the introduction of the 2,4-dimethoxyphenyl group via a substitution reaction. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenated compounds and strong bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)pyrrolo[3,2-d]pyrimidin-4-amine: Similar structure but different core, leading to different reactivity and applications.

    N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine: Similar structure but without the hydrochloride salt, affecting its solubility and stability.

Uniqueness

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is unique due to its combination of a benzofuro[3,2-d]pyrimidine core and the 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3.ClH/c1-22-11-7-8-13(15(9-11)23-2)21-18-17-16(19-10-20-18)12-5-3-4-6-14(12)24-17;/h3-10H,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDKEJSXQMGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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